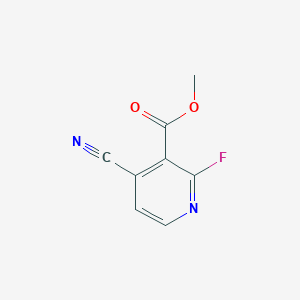

Methyl 4-cyano-2-fluoronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-cyano-2-fluoronicotinate: is an organic compound that belongs to the class of nicotinates. It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to the nicotinate ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyano-2-fluoronicotinate can be synthesized through various methods. One common approach involves the reaction of 4-cyano-2-fluoronicotinic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Hydrolysis of Functional Groups

The ester and cyano groups in methyl 4-cyano-2-fluoronicotinate are susceptible to hydrolysis:

-

Ester Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the methyl ester hydrolyzes to the corresponding carboxylic acid.

-

Cyano Hydrolysis : The nitrile group can be converted to an amide (using H₂O₂/H₂SO₄) or a carboxylic acid (under strong acidic conditions) .

Example Pathway :

Methyl 4-cyano-2-fluoronicotinateH2O, H+4-Carboxy-2-fluoronicotinic acid+NH3

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position undergoes nucleophilic substitution with amines or alkoxides. For instance, reactions with methylamine in tetrahydrofuran (THF) at 80°C yield 2-(methylamino)-4-cyano-6-fluoronicotinate .

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Methylamine (2 M) | THF | 80°C | 3 days | 84% |

Reductive Decyanation

The cyano group can be reductively removed using NaBH₄ in THF or LiAlH₄, forming iminyl anion intermediates. This reaction is critical for modifying the scaffold while retaining the fluorine and ester functionalities .

Mechanistic Steps :

-

Hydride addition to the nitrile group.

-

Formation of an iminyl anion intermediate.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings. For example, Suzuki-Miyaura coupling with aryl boronic acids replaces the fluorine atom, enabling aryl group introduction .

Optimized Conditions :

| Catalyst | Ligand | Base | Yield |

|---|---|---|---|

| Pd(OAc)₂ | (o-Tol)₃P | K₂CO₃ | 75–85% |

Kinetic and Mechanistic Studies

Kinetic analyses of analogous reactions reveal that substituents like fluorine and cyano groups influence reaction rates by altering electron density. For example, first-order kinetics were observed in nucleophilic substitutions involving azetidinium ion intermediates .

Thermal Stability and Degradation

At temperatures exceeding 180°C, decomposition pathways emerge, including decarboxylation of the ester group and loss of hydrogen cyanide (HCN) from the nitrile moiety .

Scientific Research Applications

Chemistry: Methyl 4-cyano-2-fluoronicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated and cyano-substituted compounds on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism by which methyl 4-cyano-2-fluoronicotinate exerts its effects is primarily through its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through these functional groups .

Comparison with Similar Compounds

- Methyl 4-cyano-2-chloronicotinate

- Methyl 4-cyano-2-bromonicotinate

- Methyl 4-cyano-2-iodonicotinate

Comparison: Methyl 4-cyano-2-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various applications .

Biological Activity

Methyl 4-cyano-2-fluoronicotinate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Antiviral Properties

Recent studies have highlighted the antiviral properties of this compound, particularly against HIV-1 integrase (IN). The compound has shown promising results in inhibiting the enzymatic activity of IN, which is crucial for viral replication.

- Inhibition Potency : The compound exhibits low micromolar IC50 values, indicating significant inhibitory effects on HIV-1 integrase. For example, one study reported an IC50 value in the range of 0.19−3.7μM against various HIV subtypes .

- Cell-Based Assays : In cell culture models, this compound has demonstrated effective antiviral activity with EC50 values significantly lower than many existing treatments .

Cytotoxicity Studies

While evaluating the therapeutic potential, it is essential to assess cytotoxicity. This compound showed favorable selectivity indices (SI), indicating low cytotoxicity relative to its antiviral efficacy. For instance, some derivatives exhibited SI values greater than 10000, suggesting a good safety profile for further development .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on HIV-1 Integrase Inhibition :

- Toxicological Assessment :

Comparative Analysis of Biological Activity

The following table summarizes the biological activity data of this compound compared to other related compounds:

| Compound | IC50 (μM) | EC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 0.19 - 3.7 | <0.01 | >10000 |

| Compound A | 0.5 | 0.05 | >200 |

| Compound B | 1.5 | 0.15 | >100 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-cyano-2-fluoronicotinate, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, fluorination at the 2-position of a pyridine ring can be achieved using KF or Selectfluor under anhydrous conditions. The methyl ester group is introduced via esterification of the corresponding carboxylic acid using methanol and catalytic H₂SO₄. To ensure reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and characterize intermediates (e.g., via NMR, IR). Experimental sections must include detailed procedures, including purification steps and validation of purity (>95% by HPLC) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine’s deshielding effect at C2, cyano group at C4).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 196.04).

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm.

- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of fluorine and cyano groups.

- Report raw data and calibration curves in supplementary materials .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the cyano and ester groups. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., free carboxylic acid) can be identified via LC-MS .

Q. What safety protocols are critical when working with this compound?

- Methodological Answer : Use PPE (gloves, goggles, fume hood) due to potential toxicity of fluorinated nitriles. Waste containing cyanide byproducts must be neutralized with NaHCO₃ before disposal. Collaborate with certified waste management services for incineration .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved for this compound?

- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. For example, fluorine’s quadrupolar coupling in DMSO-d₆ can distort signals. Validate with DFT calculations (e.g., Gaussian09) to predict chemical shifts. Compare results with structurally analogous compounds (e.g., 2-fluoro-4-methylnicotinate) .

Q. What computational methods are suitable for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura couplings. Analyze Fukui indices to predict electrophilic/nucleophilic sites. Validate with kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. How can researchers design experiments to resolve conflicting reports on the compound’s catalytic activity?

- Methodological Answer : Use Design of Experiments (DoE) to isolate variables (e.g., ligand choice, solvent polarity). Compare turnover numbers (TON) under standardized conditions. Cross-validate with kinetic isotope effects (KIE) to probe rate-determining steps .

Q. What strategies optimize the synthesis of derivatives (e.g., amides) from this compound?

- Methodological Answer : For amidation, employ HATU/DIPEA in DMF to activate the ester. Monitor by TLC (ethyl acetate/hexane 3:7). Purify via column chromatography and confirm regioselectivity via NOESY NMR .

Q. How to investigate the environmental impact of this compound degradation?

- Methodological Answer : Conduct photolysis studies (UV-Vis irradiation in aqueous buffer) and analyze metabolites via GC-MS. Assess ecotoxicity using Daphnia magna bioassays. Compare degradation pathways with EPI Suite predictions .

Q. Data Presentation Guidelines

- Raw Data : Include spectra, chromatograms, and crystallographic files in supplementary materials .

- Uncertainty Analysis : Report standard deviations for triplicate measurements (e.g., NMR integration, HPLC area%) .

- Ethical Compliance : Adhere to institutional safety reviews and waste disposal regulations .

Properties

Molecular Formula |

C8H5FN2O2 |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

methyl 4-cyano-2-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H5FN2O2/c1-13-8(12)6-5(4-10)2-3-11-7(6)9/h2-3H,1H3 |

InChI Key |

RIBSDWPZWTZXHX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1F)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.